molecular formula C5H10ClN B14011516 2-chloro-N-ethylprop-2-en-1-amine CAS No. 51114-21-7

2-chloro-N-ethylprop-2-en-1-amine

Cat. No.: B14011516
CAS No.: 51114-21-7
M. Wt: 119.59 g/mol
InChI Key: SSALXPUESUQEGV-UHFFFAOYSA-N
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Description

2-chloro-N-ethylprop-2-en-1-amine is a chemical compound with the molecular formula C5H10ClN It is an organic compound that features a chlorine atom, an ethyl group, and an amine group attached to a propene backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-ethylprop-2-en-1-amine typically involves the reaction of 2-chloropropene with ethylamine. The reaction is carried out under controlled conditions to ensure the desired product is obtained. The general reaction scheme is as follows:

[ \text{CH}_2\text{=CHCH}_2\text{Cl} + \text{C}_2\text{H}_5\text{NH}_2 \rightarrow \text{CH}_2\text{=CHCH}_2\text{NH}\text{C}_2\text{H}_5} + \text{HCl} ]

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to maximize yield and purity. The process may include steps such as distillation and purification to isolate the desired compound.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-ethylprop-2-en-1-amine can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles.

    Addition Reactions: The double bond in the propene backbone can participate in addition reactions.

    Oxidation and Reduction: The amine group can be oxidized or reduced under appropriate conditions.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydroxide or potassium hydroxide can be used to facilitate substitution reactions.

    Addition: Hydrogenation reactions can be carried out using catalysts like palladium on carbon.

    Oxidation: Oxidizing agents such as potassium permanganate can be used to oxidize the amine group.

Major Products

    Substitution: Products may include various substituted amines.

    Addition: Hydrogenation can yield saturated amines.

    Oxidation: Oxidation can produce nitroso or nitro compounds.

Scientific Research Applications

2-chloro-N-ethylprop-2-en-1-amine has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: It can be used in the study of enzyme interactions and as a precursor in the synthesis of biologically active compounds.

    Industry: Used in the production of specialty chemicals and as a precursor in the manufacture of agrochemicals.

Mechanism of Action

The mechanism of action of 2-chloro-N-ethylprop-2-en-1-amine involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins, leading to changes in their activity. The pathways involved may include signal transduction and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-N-methylethan-1-amine
  • 2-chloro-N-propylprop-2-en-1-amine
  • 2-chloro-N-isopropylprop-2-en-1-amine

Uniqueness

2-chloro-N-ethylprop-2-en-1-amine is unique due to its specific combination of functional groups, which confer distinct reactivity and properties. Its ability to undergo a variety of chemical reactions makes it a versatile compound in synthetic chemistry.

Properties

CAS No.

51114-21-7

Molecular Formula

C5H10ClN

Molecular Weight

119.59 g/mol

IUPAC Name

2-chloro-N-ethylprop-2-en-1-amine

InChI

InChI=1S/C5H10ClN/c1-3-7-4-5(2)6/h7H,2-4H2,1H3

InChI Key

SSALXPUESUQEGV-UHFFFAOYSA-N

Canonical SMILES

CCNCC(=C)Cl

Origin of Product

United States

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